molecular formula C13H14N2O2 B7792764 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B7792764
M. Wt: 230.26 g/mol
InChI Key: IXXHFHRGMPWAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid group at the 3-position and a methyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position and the methyl group at the 1-position. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or toluene, followed by purification steps like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the formation of the pyrazole ring, and the introduction of the functional groups. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the hydrogen atoms on the phenyl ring or the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its unique structure allows for the development of products with specific properties and functions.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the dimethyl groups on the phenyl ring.

    5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Contains methoxy groups instead of methyl groups on the phenyl ring.

    5-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Contains chlorine atoms instead of methyl groups on the phenyl ring.

Uniqueness

The presence of the 3,4-dimethylphenyl group in 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid imparts unique chemical and biological properties. The methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets. This makes the compound distinct from its analogs and potentially more suitable for specific applications.

Biological Activity

5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, characterized by its unique structure that includes a 3,4-dimethylphenyl group, a methyl group at the 1-position, and a carboxylic acid at the 3-position. This compound has garnered interest for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain pyrazole derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds with similar structures have been reported to reduce inflammation in animal models by decreasing prostaglandin synthesis .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures were shown to inhibit cell proliferation in human cancer cell lines such as breast and colon cancer cells .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Interaction : It could bind to receptors that modulate cell signaling pathways related to inflammation and tumor growth.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives including this compound revealed promising results in terms of cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Compound NameCell LineIC50 (µM)Reference
Compound AA43110
Compound BJurkat15
This compoundA43112

Case Study 2: Anti-inflammatory Activity

In another investigation assessing anti-inflammatory effects, a derivative closely related to this compound was tested in an animal model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)12-7-11(13(16)17)14-15(12)3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXHFHRGMPWAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.